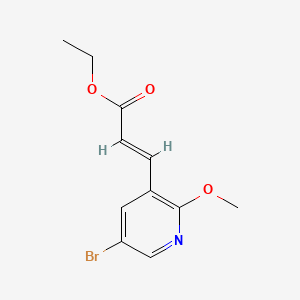

3-(5-bromo-2-metoxi-3-piridil)acrilato de etilo

Descripción general

Descripción

Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección de Aniones

El compuesto ha sido evaluado por su capacidad para detectar aniones en DMSO y en una superficie sólida . Esto podría ser útil en varios campos como el monitoreo ambiental, donde la detección de aniones específicos es crucial.

Actividad Antimicrobiana

Se ha probado su actividad antimicrobiana contra varios microorganismos comunes . Esto sugiere un posible uso en el desarrollo de nuevos agentes antimicrobianos.

Síntesis de Garlands de Tienilpiridil

El compuesto puede utilizarse como reactivo para la preparación de garlands de tienilpiridil mediante acoplamiento cruzado con haluros heteroarílicos . Estos compuestos tienen aplicaciones en electrónica orgánica y optoelectrónica.

Preparación de Arenos

También se puede utilizar en la preparación de arenos mediante acoplamiento cruzado catalizado por níquel con trifluoroboratos de arilo y heteroarilo de potasio . Los arenos son una clase de compuestos orgánicos que tienen amplias aplicaciones en el campo de la química medicinal.

Síntesis de Porfirinas de Tipo ABCD Mesosustituidas

El compuesto puede utilizarse en reacciones de funcionalización para la síntesis de porfirinas de tipo ABCD mesosustituidas . Las porfirinas son compuestos macrocíclicos que juegan un papel crucial en los sistemas biológicos y tienen aplicaciones en la terapia fotodinámica y como catalizadores en diversas reacciones químicas.

Potencial Biológico de los Derivados del Indol

El compuesto podría utilizarse potencialmente en la síntesis de derivados del indol . Los derivados del indol poseen diversas actividades biológicas, es decir, antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. lo que creó interés entre los investigadores para sintetizar una variedad de derivados del indol .

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through processes like free radical bromination and nucleophilic substitution .

Result of Action

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Actividad Biológica

Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₂BrN₁O₃

Molecular Weight : 286.125 g/mol

CAS Number : 1197397-26-4

The compound features a bromine atom and a methoxy group attached to a pyridine ring, which enhances its reactivity and biological properties compared to other similar compounds .

Biological Activity Overview

Research indicates that Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that certain pyridine derivatives possess antibacterial and antifungal activities. Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate is believed to share these properties due to its structural characteristics .

- Anticancer Potential : Preliminary research suggests that compounds with similar structures may exhibit anticancer effects. The presence of the bromine atom may play a crucial role in enhancing these activities .

The biological activity of Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate can be attributed to its interaction with various molecular targets. The brominated pyridine ring is known to form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition of cell growth in microbial and cancer cells .

Comparative Analysis

To better understand the unique properties of Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate | C₁₁H₁₂BrN₁O₃ | Contains bromine and methoxy groups | Antimicrobial, anticancer |

| Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate | C₉H₉BrN₁O₃ | Lacks ethyl group | Limited biological activity |

| 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid | C₉H₉BrN₁O₂ | Similar structure without ethyl ester | Antimicrobial potential |

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Anticancer Activity : In vitro studies assessed the cytotoxic effects of Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate on cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Propiedades

IUPAC Name |

ethyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-3-16-10(14)5-4-8-6-9(12)7-13-11(8)15-2/h4-7H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQTUBXMMANUMB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.